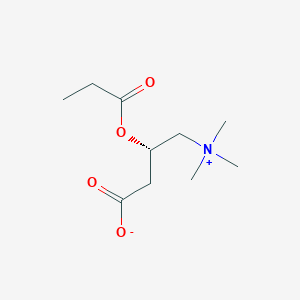
プロチオカルブ塩酸塩
概要
説明
科学的研究の応用
Prothiocarb hydrochloride has been extensively studied for its applications in various fields:
作用機序
Target of Action
Prothiocarb hydrochloride is a fungicide that primarily targets Oomycetes . These are a group of filamentous, fungus-like microorganisms, including species like Pythium and Phytophthora . It also acts against Leptomitales like Apodachlya punctata and part of the Saprolegniales like Aphanomyces species and Dictyuchus sterilis .
Mode of Action
Prothiocarb hydrochloride possesses two modes of action . Its most common action is caused by the entire prothiocarb molecule . This action is primarily against Peronosporales like Pythium and Phytophthora, Leptomitales like Apodachlya punctata, and part of the Saprolegniales like Aphanomyces species and Dictyuchus sterilis . For another part of the Saprolegniales, however, comprising Achlya radiosa, Pythiopsis intermedia and Saprolegnia megasperma, fungitoxicity must be ascribed to ethyl mercaptan released from prothiocarb .
Biochemical Pathways
It is known that the compound interferes with lipid synthesis . This interference with membrane function is likely to disrupt the normal functioning of the target organisms, leading to their death.
Pharmacokinetics
It is known that the compound is slowly translocated This suggests that it may have a relatively long duration of action
Result of Action
The primary result of prothiocarb hydrochloride’s action is the control of a variety of soil-borne fungal diseases . By inhibiting lipid synthesis and disrupting membrane function in the target organisms, prothiocarb hydrochloride effectively controls the growth of these organisms, thereby preventing the diseases they cause.
Action Environment
The efficacy and stability of prothiocarb hydrochloride can be influenced by various environmental factors. It is known that the compound has high leachability and is very mobile in the environment , which could potentially affect its distribution and efficacy
生化学分析
Biochemical Properties
Prothiocarb hydrochloride functions as a lipid synthesis inhibitor, interfering with membrane function . It interacts with various enzymes and proteins involved in lipid metabolism. For instance, it inhibits the activity of enzymes responsible for the synthesis of fatty acids and phospholipids, which are crucial components of cell membranes . This inhibition disrupts the integrity and functionality of cellular membranes, leading to the death of fungal cells .
Cellular Effects
Prothiocarb hydrochloride affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell lysis and death . It also affects cell signaling pathways by inhibiting the synthesis of lipid-based signaling molecules . This disruption can lead to altered gene expression and impaired cellular metabolism, ultimately resulting in the death of the fungal cells .
Molecular Mechanism
At the molecular level, Prothiocarb hydrochloride exerts its effects by binding to and inhibiting key enzymes involved in lipid synthesis . This binding prevents the enzymes from catalyzing the necessary reactions for the production of fatty acids and phospholipids . Additionally, Prothiocarb hydrochloride can induce changes in gene expression by interfering with the synthesis of lipid-based signaling molecules, which play a role in regulating gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prothiocarb hydrochloride can change over time. The compound is known to be slowly translocated within the organism, which means its effects can be prolonged . It is also subject to degradation, which can reduce its efficacy over time . Long-term exposure to Prothiocarb hydrochloride has been observed to cause persistent disruptions in cellular function, particularly in lipid metabolism .
Dosage Effects in Animal Models
The effects of Prothiocarb hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit fungal growth without causing significant toxicity to the host organism . At high doses, Prothiocarb hydrochloride can cause adverse effects, including toxicity to non-target organisms . These toxic effects are primarily due to the disruption of lipid metabolism and membrane integrity in the host cells .
Metabolic Pathways
Prothiocarb hydrochloride is involved in metabolic pathways related to lipid synthesis and degradation . It interacts with enzymes such as fatty acid synthase and phospholipid synthase, inhibiting their activity and preventing the synthesis of essential lipid molecules . This inhibition can lead to a decrease in metabolic flux through these pathways and a reduction in the levels of key metabolites .
Transport and Distribution
Within cells and tissues, Prothiocarb hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The compound’s distribution can affect its localization and accumulation within the cell, influencing its overall efficacy .
Subcellular Localization
Prothiocarb hydrochloride is localized in specific subcellular compartments, primarily within the endoplasmic reticulum and the Golgi apparatus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The activity and function of Prothiocarb hydrochloride are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .
準備方法
Prothiocarb hydrochloride can be synthesized through a series of chemical reactions involving the formation of the thiocarbamate structure. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile and water . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity .
化学反応の分析
Prothiocarb hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include N-demethylprothiocarb and other derivatives .
類似化合物との比較
Prothiocarb hydrochloride can be compared with other thiocarbamate and carbamate fungicides, such as:
Ethiofencarb: Another carbamate insecticide with similar lipid synthesis inhibition properties.
Thiram: A dithiocarbamate fungicide used to control fungal diseases in seeds and crops.
Carbaryl: A carbamate insecticide with a broader spectrum of activity.
Prothiocarb hydrochloride is unique in its specific mode of action and its effectiveness against certain fungal species, making it a valuable tool in agricultural and scientific research .
特性
IUPAC Name |
S-ethyl N-[3-(dimethylamino)propyl]carbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.ClH/c1-4-12-8(11)9-6-5-7-10(2)3;/h4-7H2,1-3H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAMPYSJHIYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19622-08-3 (Parent) | |
| Record name | Prothiocarb hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19622-19-6 | |
| Record name | Prothiocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19622-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prothiocarb hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-ethyl N-(dimethylaminopropyl)thiocarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTHIOCARB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4A9PHG13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)
![(1R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1252312.png)
![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)






![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
![[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)
